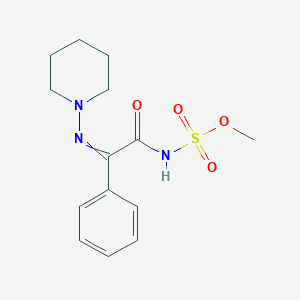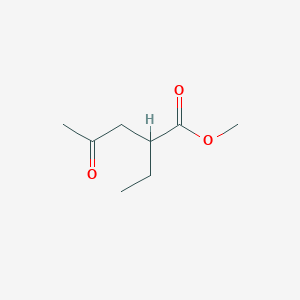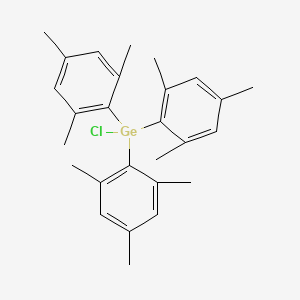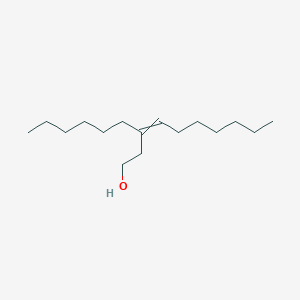
3-Hexyldec-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexyldec-3-en-1-ol is an organic compound with the molecular formula C16H32O. It is a long-chain aliphatic alcohol with a double bond located at the third carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexyldec-3-en-1-ol can be achieved through several methods. One common approach involves the selective hydrogenation of 3-Hexyn-1-ol using a heterogeneous catalyst. This process requires precise control of reaction parameters such as temperature, time, and substrate-to-catalyst ratio to achieve high selectivity and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes utilize supported metal catalysts, such as palladium or copper, on various substrates like alumina. The reaction conditions are optimized to ensure efficient conversion and high selectivity towards the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Hexyldec-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or nickel catalysts is commonly employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Alkyl halides and other substituted derivatives.
Scientific Research Applications
3-Hexyldec-3-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hexyldec-3-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
3-Hexen-1-ol: A similar compound with a shorter carbon chain and a double bond at the third carbon.
3-Decen-1-ol: Another similar compound with a different carbon chain length.
Uniqueness
3-Hexyldec-3-en-1-ol is unique due to its specific carbon chain length and the position of the double bond. This structural uniqueness contributes to its distinct chemical and physical properties, making it valuable for specific applications in various fields .
Properties
CAS No. |
62444-15-9 |
|---|---|
Molecular Formula |
C16H32O |
Molecular Weight |
240.42 g/mol |
IUPAC Name |
3-hexyldec-3-en-1-ol |
InChI |
InChI=1S/C16H32O/c1-3-5-7-9-11-13-16(14-15-17)12-10-8-6-4-2/h13,17H,3-12,14-15H2,1-2H3 |
InChI Key |
ZUNVOUSZHSYSNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=C(CCCCCC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


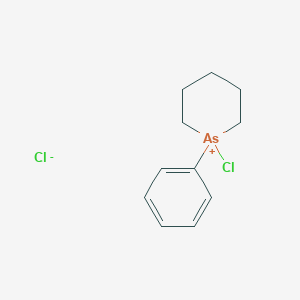
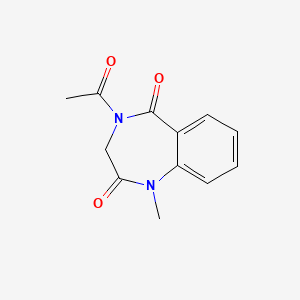
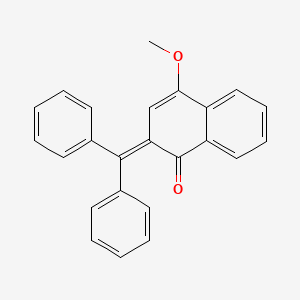
![4-Chloro-2-[1-(methylsulfanyl)ethyl]aniline](/img/structure/B14535711.png)
![1-Phenyl-3-[(prop-2-en-1-yl)oxy]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14535712.png)
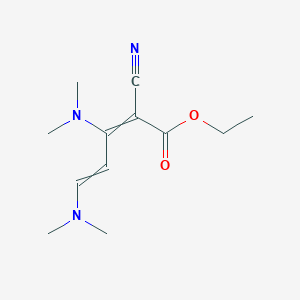
silane](/img/structure/B14535715.png)
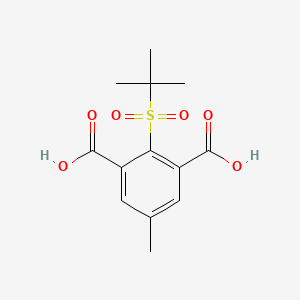
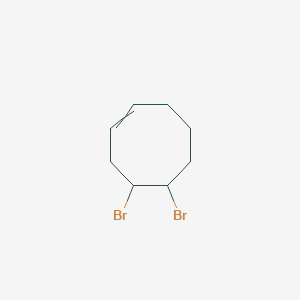
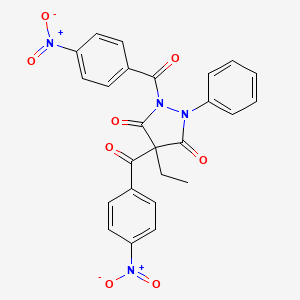
![Pyridinium, 4-amino-1-[(3-cyanophenyl)methyl]-, bromide](/img/structure/B14535741.png)
